molecular formula C25H21FN4O2 B3411068 N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 900133-01-9

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B3411068
CAS No.: 900133-01-9
M. Wt: 428.5 g/mol
InChI Key: BVIHFTLHUNNBFZ-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Carbazole and Oxadiazole Moieties: The final step involves coupling the carbazole and oxadiazole moieties through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Propanamide Linkage Formation

The propanamide chain is introduced via nucleophilic acyl substitution:

  • Coupling Reagents : COMU® or DIC (N,N′-diisopropylcarbodiimide) facilitate amide bond formation between the carbazole amine and propanoic acid derivative .

  • Conditions : Reactions proceed in anhydrous DMF or THF at room temperature .

Representative Reaction :

9 Ethyl 9H carbazol 3 amine+3 3 2 Fluorophenyl 1 2 4 oxadiazol 5 yl propanoic AcidCOMU Target Compound\text{9 Ethyl 9H carbazol 3 amine}+\text{3 3 2 Fluorophenyl 1 2 4 oxadiazol 5 yl propanoic Acid}\xrightarrow{\text{COMU }}\text{Target Compound}

a) Oxadiazole Ring Stability

  • Acid/Base Resistance : The 1,2,4-oxadiazole ring is stable under mild acidic conditions but degrades in concentrated sulfuric acid or prolonged exposure to bases .

  • Thermal Stability : Decomposition occurs above 200 °C, as observed in thermogravimetric analysis (TGA) of analogs .

b) Carbazole Reactivity

  • Electrophilic Substitution : The carbazole moiety undergoes halogenation or nitration at the 3- and 6-positions under controlled conditions .

  • Oxidation : Susceptible to oxidation at the ethyl side chain, forming carboxylic acid derivatives .

Key Reaction Data

Reaction Step Conditions Yield Source
Oxadiazole cyclizationSOCl₂, toluene, 95 °C, 2.5 h79%
Amide couplingCOMU®, DMF, rt, 24 h36–77%
Hydrazide synthesisNH₂NH₂·H₂O, ethanol, reflux85%

Stability and Degradation Pathways

  • Hydrolytic Degradation : The oxadiazole ring hydrolyzes in strong aqueous acids (e.g., HCl) to form hydrazides and carboxylic acids .

  • Photodegradation : Exposure to UV light induces cleavage of the oxadiazole ring, generating nitrile and amide byproducts .

Analytical Characterization

  • NMR : 1H^1\text{H} NMR (DMSO-d6): δ 8.65 (s, 1H, carbazole-H), 7.85–7.20 (m, 8H, aromatic-H) .

  • HRMS : m/z calcd. for C25H21FN4O2\text{C}_{25}\text{H}_{21}\text{FN}_4\text{O}_2: 428.5; found: 428.5 .

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered attention in various scientific research domains due to its unique structural features and potential applications. This article explores its applications in detail, focusing on its roles in medicinal chemistry, material science, and organic electronics.

Basic Information

  • IUPAC Name : N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • Molecular Formula : C25H21FN4O2
  • CAS Number : 900133-01-9
  • Molecular Weight : 429.46 g/mol

Structure

The compound features a carbazole moiety linked to an oxadiazole ring through a propanamide group. This unique structure imparts distinct electronic properties that are advantageous for various applications.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent. Its structural components may interact with biological targets such as enzymes and receptors.

Case Studies

  • Anticancer Activity : Research indicates that compounds containing carbazole and oxadiazole moieties exhibit cytotoxic effects against cancer cell lines. The incorporation of fluorine enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in drug formulations .

Organic Electronics

The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Performance Metrics

PropertyValue
Electron Mobility High
Photoluminescence Significant
Stability Excellent under operational conditions

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- or bromo- counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide, a compound with the CAS number 900133-01-9, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C25H21FN4O2C_{25}H_{21}FN_{4}O_{2}, with a molecular weight of 428.5 g/mol. The compound's structure consists of a carbazole moiety linked to an oxadiazole derivative, which is significant for its biological interactions.

PropertyValue
CAS Number900133-01-9
Molecular FormulaC25H21FN4O2
Molecular Weight428.5 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of carbazole derivatives against SARS-CoV-2. A notable research article reported that compounds derived from N-(9-ethyl-9H-carbazol-3-yl) exhibited strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, derivatives showed binding energies ranging from 7.62-7.62 to 8.92-8.92 kcal/mol against these targets, indicating their potential as antiviral agents .

Table 1: Binding Affinities of Carbazole Derivatives

CompoundMpro Binding Energy (kcal/mol)RdRp Binding Energy (kcal/mol)
9b-8.83-7.62
9c-8.92-7.80
9e-8.76-7.90
9h-8.87-8.00

The mechanism of action for this compound primarily involves its ability to inhibit viral protein functions through competitive binding at active sites. The molecular docking studies suggest that the compound forms stable interactions with crucial amino acids in the target proteins, effectively blocking their activity and thereby impeding viral replication .

Pharmacokinetics and Toxicology

Pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADMET) have been evaluated for several derivatives of this compound. The studies indicate favorable profiles with good bioavailability and low toxicity levels in preliminary assessments .

Table 2: ADMET Properties of Selected Derivatives

CompoundAbsorption (%)Distribution (LogP)Metabolism (Phase I/II)Excretion (%)
9e753.5Yes50
9h804.0Yes45

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a controlled study involving various carbazole derivatives, researchers synthesized multiple compounds based on N-(9-ethyl-9H-carbazol-3-yl). The lead candidates demonstrated significant antiviral activity in vitro against SARS-CoV-2, with IC50 values lower than those of standard antiviral drugs like remdesivir and chloroquine .

Key Findings:

  • High Binding Affinity: The most potent derivatives showed high binding affinity to Mpro and RdRp.
  • Efficacy: In vitro assays confirmed that these compounds could inhibit viral replication effectively.
  • Safety Profile: Preliminary toxicity assays indicated a favorable safety profile.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c1-2-30-21-10-6-4-7-17(21)19-15-16(11-12-22(19)30)27-23(31)13-14-24-28-25(29-32-24)18-8-3-5-9-20(18)26/h3-12,15H,2,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIHFTLHUNNBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4F)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 6
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N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

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